Dimethylsilyldiethylamine (CAS 13686-66-3) is a highly volatile, halogen-free mono-aminosilane characterized by its active Si-H bond and a single diethylamino leaving group. In industrial procurement, it is primarily evaluated as a high-purity precursor for Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon oxide and silicon nitride films, as well as a critical silylating agent for Top Surface Imaging (TSI) in advanced lithography. Its boiling point of approximately 112 °C ensures excellent vapor delivery without the need for heavily heated lines, while its halogen-free nature prevents substrate corrosion. Buyers prioritize this compound when balancing vapor pressure, steric bulk, and low-temperature reactivity in thin-film deposition and chemically amplified resist processing .
Substituting Dimethylsilyldiethylamine with bis-aminosilanes like Bis(diethylamino)silane (BDEAS) or fully substituted analogs like Trimethylsilyldiethylamine (TMSDEA) fundamentally alters process kinetics. BDEAS possesses two bulky diethylamino groups, which significantly increases steric hindrance on the substrate, lowering the maximum silicon surface density per ALD cycle and requiring higher vaporization temperatures due to its ~180 °C boiling point. Conversely, substituting with chlorosilanes introduces corrosive HCl byproducts that degrade sensitive metal interconnects and vacuum hardware. Furthermore, replacing it with TMSDEA eliminates the reactive Si-H bond, drastically reducing reactivity with ozone or oxygen plasma in low-temperature ALD and preventing the necessary cross-linking in lithographic silylation workflows [1].
Dimethylsilyldiethylamine offers a significant advantage in precursor delivery systems due to its boiling point of approximately 112 °C, compared to bis-aminosilanes like BDEAS which boil at ~180 °C. This higher vapor pressure allows for efficient mass transport into the deposition chamber without the need for aggressive line heating .
| Evidence Dimension | Boiling point and vapor delivery requirements |
| Target Compound Data | BP ~112 °C (allows room-temperature or low-heat vapor draw) |
| Comparator Or Baseline | Bis(diethylamino)silane (BDEAS) (BP ~180 °C) |
| Quantified Difference | ~68 °C lower boiling point |
| Conditions | Standard atmospheric pressure delivery systems |
Enables high-flux precursor delivery without aggressive line heating, reducing thermal degradation in the bubbler and lowering equipment energy costs.
In semiconductor manufacturing, the choice of leaving group is critical. Dimethylsilyldiethylamine utilizes a diethylamino leaving group, which generates volatile, non-corrosive diethylamine upon reaction with surface hydroxyls. In contrast, substituting this with chlorodimethylsilane results in the generation of highly corrosive HCl gas, which can etch delicate transition metal interconnects and degrade vacuum hardware [1].
| Evidence Dimension | Corrosivity of reaction byproducts |
| Target Compound Data | Generates volatile, non-corrosive diethylamine |
| Comparator Or Baseline | Chlorodimethylsilane (Generates highly corrosive HCl gas) |
| Quantified Difference | Elimination of acidic halide byproducts (0 ppm HCl generated) |
| Conditions | ALD/CVD half-cycle reaction with surface hydroxyls |
Crucial for depositing silicon-containing films over transition metals (e.g., Cu, Co) that are easily oxidized or etched by acidic byproducts.
The presence of the Si-H bond in Dimethylsilyldiethylamine provides a secondary reactive site that is absent in fully methylated analogs like Trimethylsilyldiethylamine (TMSDEA). This active hydride site is highly susceptible to oxidation by ozone or oxygen plasma, significantly lowering the activation energy required for SiO2 deposition in low-temperature ALD processes [1].
| Evidence Dimension | Presence of secondary reactive sites for oxidation |
| Target Compound Data | Contains 1 active Si-H bond per molecule |
| Comparator Or Baseline | Trimethylsilyldiethylamine (TMSDEA) (0 active Si-H bonds) |
| Quantified Difference | 100% increase in hydride reactive sites |
| Conditions | Low-temperature (<400 °C) ozone or plasma-enhanced ALD |
The Si-H bond lowers the activation energy required for oxidation, enabling high-quality SiO2 deposition at thermal budgets compatible with back-end-of-line (BEOL) semiconductor manufacturing.
For Top Surface Imaging (TSI) in lithography, Dimethylsilyldiethylamine diffuses into polyhydroxystyrene (PHOST) resists to replace hydroxyl protons. This results in a controlled 80–100 nm volumetric swell and a ~3% atomic silicon incorporation. This specific swelling profile provides the necessary chemical contrast to form a robust SiOx mask during subsequent oxygen reactive ion etching, vastly outperforming un-silylated baselines [1].
| Evidence Dimension | Resist swell thickness and SiOx mask formation |
| Target Compound Data | 80–100 nm controlled swell in PHOST resists |
| Comparator Or Baseline | Un-silylated baseline resist (0 nm swell, poor O2 RIE resistance) |
| Quantified Difference | >80 nm differential swelling with high atomic silicon incorporation (~3%) |
| Conditions | 115 °C, 30 Torr silylation for 40 seconds followed by O2 RIE |
Provides the exact volumetric expansion and silicon density needed to form a robust etch barrier for 193 nm and EUV lithography pattern transfer.
Where the compound's Si-H bond and excellent volatility make it the right choice for depositing high-quality, conformal SiO2 films on thermally sensitive substrates without halide contamination [1].
Where its controlled diffusion into polyhydroxystyrene (PHOST) chemically amplified resists provides optimal swelling and silicon incorporation for subsequent oxygen reactive ion etching (O2 RIE) [2].
Where a mono-functional, halogen-free silylating agent is required to cap surface hydroxyls with a dimethylsilyl group, altering surface energy without generating corrosive byproducts [1].
Where the diethylamino ligand provides a built-in carbon and nitrogen source during specific thermal or plasma-enhanced CVD processes, enabling tunable dielectric properties [1].
Flammable;Irritant